3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Lipophilicity Fragment-based drug design ADME prediction

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 133609-86-6) is a chiral benzofuran-derived building block with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. It features a saturated 2,3-dihydrofuran ring bearing a methyl substituent at the C3 position and a carboxylic acid group at the C7 position of the fused benzene ring.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 133609-86-6
Cat. No. B3004650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
CAS133609-86-6
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESCC1COC2=C1C=CC=C2C(=O)O
InChIInChI=1S/C10H10O3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-4,6H,5H2,1H3,(H,11,12)
InChIKeyDACOAIIJQVVQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 133609-86-6): Structural Identity and Core Physicochemical Profile for Procurement Assessment


3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 133609-86-6) is a chiral benzofuran-derived building block with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . It features a saturated 2,3-dihydrofuran ring bearing a methyl substituent at the C3 position and a carboxylic acid group at the C7 position of the fused benzene ring [1]. The calculated partition coefficient (LogP) is 1.88, and the topological polar surface area (TPSA) is 46.53 Ų, placing it within the favorable range for fragment-based drug discovery and central nervous system permeability . The compound is commercially available as a research chemical (typical purity ≥95%) and is classified strictly for laboratory use, not for human or veterinary application .

Why 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid Cannot Be Replaced by Other Dihydrobenzofuran Carboxylic Acid Analogs


Despite sharing the 2,3-dihydrobenzofuran-7-carboxylic acid core, closely related analogs differ in three critical parameters that preclude simple substitution: (1) the presence and position of the methyl group on the dihydrofuran ring profoundly alters lipophilicity (ΔLogP up to 0.56 log units vs. the unsubstituted parent, and 0.25 vs. the 5-methyl positional isomer), directly impacting membrane permeability and pharmacokinetic behavior ; (2) the C3 methyl group introduces a stereogenic center absent in the unsubstituted (CAS 35700-40-4), 5-methyl (CAS 35700-51-7), and 2,2-dimethyl (CAS 42327-95-7) analogs, making 3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid the only chiral member among the most common 7-carboxylic acid building blocks in this subfamily [1]; and (3) the methyl substitution pattern influences the conformational preference of the dihydrofuran ring, which directly affects the spatial orientation of the carboxylic acid group and, consequently, the three-dimensional pharmacophore when this scaffold is incorporated into larger molecular architectures [2].

Quantitative Differentiation Evidence for 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 133609-86-6) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3-Methyl Substitution Increases LogP by 0.38 Units vs. Unsubstituted Parent, Modulating Membrane Permeability

The calculated octanol-water partition coefficient (LogP) of 3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is 1.88, which is 0.38 log units higher than the unsubstituted parent 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 35700-40-4, LogP 1.50), 0.25 log units higher than the 5-methyl positional isomer (CAS 35700-51-7, LogP 1.63), and 0.22 log units lower than the gem-dimethyl analog at the 2-position (CAS 42327-95-7, LogP 2.10) . This intermediate lipophilicity positions the 3-methyl compound between the more polar unsubstituted scaffold and the more lipophilic 2,2-dimethyl variant, offering a distinct ADME profile that can be exploited when fine-tuning membrane permeability without introducing the steric bulk of a gem-dimethyl group .

Lipophilicity Fragment-based drug design ADME prediction

Stereochemical Differentiation: C3 Methyl Creates the Only Chiral Center Among Common 7-Carboxylic Acid Dihydrobenzofuran Building Blocks

The 3-methyl substituent on the dihydrofuran ring introduces a single stereogenic center at C3, making 3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid chiral. In contrast, the unsubstituted parent (CAS 35700-40-4), the 5-methyl positional isomer (CAS 35700-51-7), and the 2,2-dimethyl analog (CAS 42327-95-7) are all achiral molecules lacking any stereocenter [1]. The 2-methyl analog (CAS 31457-03-1) does possess chirality but at the C2 position adjacent to the ring oxygen, which produces a different spatial orientation of the methyl group relative to the carboxylic acid . This makes the 3-methyl substitution pattern uniquely suited for applications requiring a stereodefined building block where the chiral center is positioned on the carbon beta to the ring oxygen rather than alpha [2].

Chirality Enantioselective synthesis Stereochemistry

Topological Polar Surface Area (TPSA) Constancy Across Analogs: Lipophilicity Tuning Without Altering Hydrogen Bonding Capacity

All four 7-carboxylic acid dihydrobenzofuran analogs—including the target compound (CAS 133609-86-6), the unsubstituted parent (CAS 35700-40-4), the 5-methyl isomer (CAS 35700-51-7), and the 2,2-dimethyl analog (CAS 42327-95-7)—share an identical computed TPSA of 46.53 Ų . This constancy arises because the carboxylic acid group at C7 is the sole significant contributor to polar surface area, and the methyl substituents on the dihydrofuran ring do not introduce additional hydrogen bond donors or acceptors [1]. As a result, the 3-methyl compound offers a unique combination: enhanced lipophilicity (LogP 1.88 vs. 1.50) without any increase in polar surface area, enabling modulation of membrane partitioning while preserving the same hydrogen bonding profile and oral bioavailability predictors (e.g., TPSA < 60 Ų generally correlates with good oral absorption) .

Polar surface area Drug-likeness Fragment-based screening

Patent-Class Positioning: 3-Methyl Substitution Defines a Distinct Subclass for Pesticidal and Pharmaceutical Intermediate Applications

European Patent EP 0048040 A1 (Shell, 1982) explicitly claims 7-substituted 2,3-dihydrobenzofurans wherein each R¹ represents a hydrogen atom or a methyl group, directly encompassing 3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid as a distinct subclass of pesticidal intermediates [1]. Importantly, the patent distinguishes between R¹ = H (unsubstituted) and R¹ = CH₃ (3-methyl substituted) as separate embodiments, indicating that the methyl group imparts differentiated pesticidal activity or intermediate utility [2]. A separate patent class (US 4,213,998) covers benzofurancarboxylic acids for lipogenesis inhibition but specifically requires substitution on the aromatic ring, not the dihydrofuran ring, thereby excluding the 3-methyl compound and highlighting the functional distinction between aromatic-ring and furan-ring substitution patterns [3].

Patent analysis Chemical intermediates Agrochemical synthesis

Optimal Research and Industrial Procurement Scenarios for 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid


Fragment-Based Drug Discovery Requiring Lipophilicity-Tunable Chiral Building Blocks

Medicinal chemistry programs employing fragment-based lead discovery benefit from 3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid as a chiral, low-molecular-weight (178.18 Da) fragment with a carboxylic acid handle for amide coupling or esterification. The LogP of 1.88 and TPSA of 46.53 Ų place this fragment within optimal drug-like space , while the C3 stereocenter enables the generation of enantiomerically enriched lead series. Unlike the achiral unsubstituted parent (LogP 1.50) or the 2,2-dimethyl analog (LogP 2.10), the 3-methyl compound offers an intermediate lipophilicity that can be selected when the unsubstituted scaffold is too polar and the gem-dimethyl variant too lipophilic [1].

Enantioselective Synthesis of Agrochemical Intermediates Under Patent Protection

As disclosed in EP 0048040 A1, 3-methyl-substituted 2,3-dihydrobenzofuran-7-carboxylic acid derivatives are explicitly claimed as pesticidal intermediates . Procurement of this specific building block is indicated for research groups developing novel agrochemical agents within the Shell patent space, where the 3-methyl substitution pattern is functionally distinct from the unsubstituted variant. The chirality at C3 further enables the synthesis of enantiopure pesticide candidates, which is increasingly relevant given regulatory trends favoring single-enantiomer agrochemicals with reduced environmental persistence [1].

Structure-Activity Relationship (SAR) Studies on Benzofuran-Based Carbonic Anhydrase or Kinase Inhibitors

Benzofuran-based carboxylic acids have demonstrated inhibitory activity against human carbonic anhydrase isoforms (particularly hCA IX, a validated anticancer target) and various kinases . The 3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold provides a saturated dihydrofuran ring that distinguishes it from fully aromatic benzofuran-7-carboxylic acids, potentially altering binding mode through conformational flexibility at the C2-C3 bond. For SAR campaigns exploring the impact of dihydrofuran ring saturation and methyl substitution on target engagement, this compound serves as a key comparator to both the aromatic benzofuran-7-carboxylic acid (CAS 90484-22-3) and the unsubstituted dihydro analog (CAS 35700-40-4) [1].

Chemical Biology Probe Design Requiring a Defined Stereochemical Handle

When designing chemical biology probes (e.g., activity-based protein profiling probes or photoaffinity labels), the carboxylic acid group at C7 provides a convenient attachment point for linker conjugation, while the C3 methyl stereocenter offers a defined spatial orientation that can be exploited for target engagement studies . The racemic nature of the commercially available compound (unless otherwise specified) allows for initial racemic screening followed by chiral resolution to identify the eutomer, a workflow that is not applicable to achiral analogs such as the 5-methyl isomer or the 2,2-dimethyl compound [1].

Quote Request

Request a Quote for 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.